Linalool oxide

Beschreibung

Linalyl oxide has been reported in Camellia sinensis, Pulicaria arabica, and Carica papaya with data available.

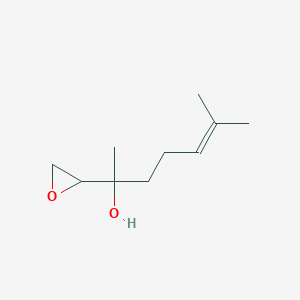

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Furanoid and Pyranoid Structures of Linalool Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpenoid, is a significant component in the aroma profiles of numerous essential oils and food products. It exists in two primary cyclic ether forms: a five-membered ring structure known as the furanoid form, and a six-membered ring structure, the pyranoid form.[1] Each of these forms can exist as cis and trans diastereomers, which in turn can be chiral, leading to a total of eight possible stereoisomers.[2] This technical guide provides a comprehensive overview of the structural, chemical, and biological properties of the furanoid and pyranoid isomers of linalool oxide. Detailed experimental protocols for their synthesis and separation are provided, along with a summary of their physicochemical and spectroscopic data. Furthermore, this guide explores their biological activities and potential mechanisms of action, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Linalool oxides are oxidative metabolites of linalool, a widely distributed tertiary terpene alcohol. They are found in a variety of plants, including those used for teas, spices, and perfumes.[3] The furanoid and pyranoid isomers contribute differently to the sensory profile of these natural products, with the furanoid form often described as having a floral, black tea-like aroma, while the pyranoid form is more floral and less reminiscent of tea.[2] Beyond their aromatic properties, linalool and its oxides have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.[4][5] Understanding the distinct characteristics of the furanoid and pyranoid structures is crucial for harnessing their potential in various applications.

Structural Elucidation: Furanoid vs. Pyranoid Isomers

The formation of this compound isomers proceeds from the epoxidation of the 6,7-double bond of linalool, followed by intramolecular cyclization. The regioselectivity of this cyclization dictates the formation of either the five-membered tetrahydrofuran (B95107) ring (furanoid) or the six-membered tetrahydropyran (B127337) ring (pyranoid).

Each of these structural isomers, furanoid and pyranoid, can exist as cis and trans diastereomers, arising from the relative stereochemistry at the newly formed stereocenters.

Physicochemical and Spectroscopic Properties

The structural differences between the furanoid and pyranoid isomers lead to distinct physicochemical and spectroscopic properties. A summary of these properties is presented in the tables below.

Physicochemical Properties

| Property | This compound (Furanoid) | This compound (Pyranoid) |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [6] | 170.25 g/mol [2] |

| Boiling Point | 193-194 °C at 760 mmHg[6] | 223-224 °C at 760 mmHg[2] |

| Density | cis: 0.932-0.942 g/cm³ at 25 °C[7] trans: 0.943-0.947 g/cm³ at 20 °C[8] | 0.991-0.996 g/cm³ at 20 °C[9] |

| Refractive Index | cis: 1.451-1.456 at 20 °C[7] trans: 1.451-1.454 at 20 °C[8] | 1.472-1.482 at 20 °C[9] |

| Flash Point | cis: 75 °C[7] trans: 60.56 °C[10] | 76.11 °C[9] |

| CAS Number | Mixture: 60047-17-8[7] cis: 5989-33-3[11] trans: 34995-77-2[11] | 14049-11-7[2] |

Spectroscopic Data

| Spectroscopic Data | This compound (Furanoid) | This compound (Pyranoid) |

| ¹³C NMR (CDCl₃, δ in ppm) | trans-isomer: 146.3 (CH), 110.6 (CH₂), 75.9 (C), 74.9 (CH), 73.4 (C), 32.5 (CH₂), 31.6 (Me), 29.5 (Me), 25.7 (CH₂), 20.8 (Me)[12] | Data available on PubChem CID 26396[2] |

| Mass Spectrometry (m/z) | trans-isomer: 155 (M⁺-Me, 6), 143 (2), 137 (4), 125 (2), 119 (1) 109 (3), 102 (4), 94 (76), 79 (23), 68 (100), 59 (67), 43 (32)[12] | 68 (999), 59 (795), 94 (715), 43 (465), 67 (320)[2] |

| Gas Chromatography Retention Index (non-polar column) | cis: 1066[10] trans: 1088-1093 | 1171-1183[2] |

Experimental Protocols

Synthesis and Separation of this compound Isomers

A user-friendly, laboratory-scale procedure for the preparation and separation of all eight stereoisomers of this compound has been described by Serafino et al. (2021).[13] The method involves the epoxidation of linalool followed by acid-catalyzed cyclization, and subsequent separation of the isomers through selective esterification and chromatography.

Protocol:

-

Preparation of the Isomer Mixture:

-

Dissolve linalool in dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.

-

Add m-chloroperbenzoic acid (m-CPBA) portion-wise and stir for 2 hours at 0 °C.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate cyclization.

-

Quench the reaction with aqueous Na₂S₂O₅.

-

Extract the crude mixture of this compound isomers.[13]

-

-

Separation of Pyranoid Isomers:

-

Dissolve the crude mixture in CH₂Cl₂ and pyridine.

-

Add benzoyl chloride dropwise at 0 °C to selectively form benzoate (B1203000) esters of the pyranoid isomers.

-

Separate the pyranoid benzoates from the unreacted furanoid oxides by column chromatography.

-

Hydrolyze the separated pyranoid benzoates with NaOH in methanol (B129727) to yield a separable mixture of cis- and trans-pyranoid linalool oxides.[13]

-

-

Separation of Furanoid Isomers:

-

Treat the unreacted furanoid oxides with sodium acetate and acetic anhydride (B1165640) to form the corresponding acetate esters.

-

Separate the cis- and trans-furanoid acetates by column chromatography.

-

Hydrolyze the separated acetates with LiAlH₄ to obtain the pure cis- and trans-furanoid linalool oxides.[13]

-

Biological Activities and Mechanisms of Action

Linalool and its oxides exhibit a range of biological activities, with the anti-inflammatory and antimicrobial properties being the most studied.

Antimicrobial and Antifungal Activity

Linalool has demonstrated activity against a broad spectrum of bacteria and fungi.[14] The antimicrobial action is believed to involve the disruption of cell membrane integrity.[5] While data on the individual this compound isomers is less abundant, studies have shown that biotransformation of linalool by fungi can produce both furanoid and pyranoid oxides, suggesting a role for these compounds in plant-pathogen interactions.[15]

Anti-inflammatory Activity

The anti-inflammatory effects of linalool are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that linalool can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by suppressing the activity of inducible nitric oxide synthase (iNOS).[16] Furthermore, linalool has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[17] This activation leads to the downstream inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.

While these mechanisms have been primarily elucidated for linalool, it is plausible that its oxide derivatives share similar or related pathways of action. Further research is warranted to investigate the specific molecular targets and signaling cascades modulated by the individual furanoid and pyranoid isomers of this compound.

Conclusion

The furanoid and pyranoid isomers of this compound represent a fascinating class of natural compounds with diverse applications ranging from flavor and fragrance to potential therapeutic agents. Their distinct structural features give rise to unique physicochemical properties and aroma profiles. The detailed synthetic and separation protocols provided in this guide offer a practical approach for obtaining pure isomers for further investigation. While the biological activities of linalool have been extensively studied, there is a clear need for more research into the specific pharmacological effects and mechanisms of action of the individual furanoid and pyranoid oxides. Such studies will be instrumental in unlocking the full potential of these versatile molecules in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linalool - fractional distillation of basil oil - Mane Kancor Ingredients Ltd. [manekancor.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound pyranoid, trans-(+)- | C10H18O2 | CID 6428300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1205544A2 - Process for the production of this compound or of this compound containing mixtures - Google Patents [patents.google.com]

- 15. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Linalool inhibits the progression of osteoarthritis via the Nrf2/HO-1 signal pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of cis- and trans- Linalool Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification and differentiation of the cis- and trans- isomers of furanoid and pyranoid linalool (B1675412) oxide. These monoterpenoid ethers are significant components in various essential oils and are of increasing interest in the fields of flavor, fragrance, and pharmacology due to their distinct biological activities. Accurate identification of each stereoisomer is critical for quality control, mechanistic studies, and the development of new therapeutic agents.

Introduction to Linalool Oxide Isomers

Linalool, a naturally occurring terpene alcohol, can undergo cyclization to form two main structural isomers: a five-membered ring (furanoid) and a six-membered ring (pyranoid). Each of these structures can exist as cis- and trans- diastereomers, leading to four primary isomers: cis-furanoid, trans-furanoid, cis-pyranoid, and trans-pyranoid this compound. The specific arrangement of the substituents on the ring dramatically influences the molecule's chemical and sensory properties, as well as its biological effects. Therefore, robust analytical techniques are essential for their unambiguous identification.

Analytical Techniques for Isomer Identification

The primary methods for the separation and identification of this compound isomers are gas chromatography (GC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the volatile this compound isomers and providing information on their molecular weight and fragmentation patterns.

Separation by Gas Chromatography:

The separation of the four main this compound isomers can be achieved on both polar and non-polar capillary columns. The elution order is consistent, with the furanoid isomers generally eluting before the pyranoid isomers. On many standard columns, the elution order is: trans-furanoid, cis-furanoid, trans-pyranoid, and cis-pyranoid.[1] For enantioselective separation, chiral columns, such as those coated with cyclodextrin (B1172386) derivatives, are necessary.[1]

Identification by Mass Spectrometry:

Electron ionization (EI) mass spectrometry of this compound isomers yields characteristic fragmentation patterns that can aid in their identification. While the mass spectra of the diastereomers are very similar, subtle differences in the relative intensities of key fragment ions can be observed.

Quantitative Data for Identification

Gas Chromatography Retention Indices

Kovats retention indices (RI) are a standardized measure of the retention time of a compound in gas chromatography, which helps in the identification of compounds by comparing their RI values with those of reference standards. The following table summarizes the Kovats retention indices for this compound isomers on various GC columns.

| Isomer | Stationary Phase | Retention Index (RI) |

| cis-Furanoid this compound | Standard non-polar | 1058, 1063, 1076[2] |

| Standard polar | 1460, 1464, 1467, 1471, 1473[2] | |

| trans-Furanoid this compound | Standard non-polar | 1074, 1076, 1077, 1078, 1079, 1081 |

| Standard polar | 1425, 1433, 1448, 1451, 1453, 1496 | |

| cis-Pyranoid this compound | Standard non-polar | 1088, 1093, 1100 |

| Standard polar | 1552, 1558, 1564 | |

| trans-Pyranoid this compound | Standard non-polar | 1076, 1080, 1086 |

| Standard polar | 1530, 1538, 1545 |

Note: Retention indices can vary slightly depending on the specific GC conditions (temperature program, column dimensions, etc.).

Mass Spectrometry Fragmentation Patterns

The following table summarizes the key mass spectral fragments for the this compound isomers. The molecular ion (M+) at m/z 170 is often of low abundance or absent.

| Isomer | Key Fragment Ions (m/z) and Relative Intensity (%) |

| Furanoid Isomers | 155 ([M-CH₃]⁺), 137, 121, 109, 94, 81, 68, 59 (base peak), 43 |

| Pyranoid Isomers | 155 ([M-CH₃]⁺), 137, 125, 112, 94 (base peak for trans), 71, 68, 59, 43 |

Note: The relative intensities are approximate and can vary between instruments. A key differentiator is often the base peak, with m/z 59 being prominent for furanoids and m/z 94 often being the base peak for the trans-pyranoid isomer.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Pyranoid trans-Linalool Oxide [4]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.97 (dd, J = 17.8, 11.1 Hz) | 146.3 (CH) |

| 2 | 4.99 (d, J = 17.8 Hz), 4.98 (d, J = 11.1 Hz) | 110.6 (CH₂) |

| 3 | 3.49–3.38 (m) | 74.9 (CH) |

| 4 | 1.79–1.51 (m) | 32.5 (CH₂) |

| 5 | 2.12 (dt, J = 13.6, 3.7 Hz), 1.42–1.31 (m) | 25.7 (CH₂) |

| 6 | - | 75.9 (C) |

| 7 | 1.25 (s) | 31.6 (CH₃) |

| 8 | 1.17 (s) | 29.5 (CH₃) |

| 9 | 1.16 (s) | 20.8 (CH₃) |

| 10 | - | 73.4 (C) |

Solvent: CDCl₃. Note: Assignments are based on the provided literature and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

GC-MS Analysis Protocol

-

Sample Preparation:

-

Dilute the essential oil or sample containing linalool oxides in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-1000 ppm.

-

If analyzing a complex matrix, a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-Wax.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/min.

-

Hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the this compound isomers based on their retention times and comparison with known standards or Kovats retention indices.

-

Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST) and the fragmentation patterns provided in this guide.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

-

NMR Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended for unambiguous assignment): COSY, HSQC, and HMBC experiments.

-

-

Acquisition Parameters: Use standard instrument parameters for each experiment.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Assign the chemical shifts and coupling constants for each signal and compare them with the data provided in this guide and the scientific literature.

-

Visualizations

Caption: Analytical workflow for the identification of this compound isomers.

Caption: Logical flow of GC-MS analysis for this compound isomers.

Conclusion

The accurate identification of cis- and trans- isomers of this compound is a critical task for researchers in various scientific disciplines. This guide has provided a detailed overview of the primary analytical techniques, quantitative data for identification, and experimental protocols. By combining gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, scientists can confidently distinguish between these closely related isomers, paving the way for a deeper understanding of their properties and potential applications.

References

The Biosynthesis of Linalool Oxide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412), a naturally occurring terpene alcohol, is a key volatile compound in numerous plant species and a common ingredient in fragrances, flavors, and cosmetics. Its biological oxidation leads to the formation of various derivatives, most notably the furanoid and pyranoid linalool oxides. These oxides possess unique aromatic properties and biological activities, making their biosynthetic pathways a subject of significant scientific interest. This technical guide provides an in-depth exploration of the core biosynthetic routes from linalool to linalool oxide, focusing on the enzymatic mechanisms, key intermediates, and relevant quantitative data. Detailed experimental protocols for the study of this biotransformation are provided, alongside graphical representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction: From Linalool to its Oxides

Linalool (3,7-dimethylocta-1,6-dien-3-ol) is an acyclic monoterpenoid alcohol that exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), both of which are found in nature[1][2]. It is synthesized in plants from geranyl pyrophosphate (GPP) by the action of linalool synthase (LIS)[2][3]. The biological importance of linalool extends beyond its role as a fragrance; it is a crucial mediator in plant-insect interactions and a precursor to a variety of other volatile and non-volatile compounds[1][4].

The primary oxidation products of linalool are the linalool oxides, a group of cyclic ethers. These include two main structural isomers: the five-membered ring furanoid oxides and the six-membered ring pyranoid oxides, each existing as cis and trans diastereomers[5][6][7]. The biosynthesis of these compounds primarily follows two distinct enzymatic pathways, which are the focus of this guide.

Core Biosynthetic Pathways

The conversion of linalool to this compound is not a single-step reaction but a metabolic cascade involving several enzymatic steps and intermediates. The two predominant pathways are:

-

Cytochrome P450-Mediated 8-Hydroxylation Cascade: A multi-step oxidation pathway prominent in plants.

-

Epoxidation and Intramolecular Cyclization: A pathway observed in both fungal biotransformations and certain P450-mediated reactions.

Pathway 1: The 8-Hydroxylation Cascade

In many plants, such as Arabidopsis thaliana and tea (Camellia sinensis), the biosynthesis of linalool derivatives is initiated by cytochrome P450 (CYP) monooxygenases[8][9][10]. These enzymes, typically located in the endoplasmic reticulum, catalyze the hydroxylation of linalool at the C8 position to form 8-hydroxylinalool[8][9][11]. This is often the rate-limiting step and a critical branch point in linalool metabolism.

The 8-hydroxylinalool intermediate can then undergo further oxidation. The multifunctional enzyme CYP76C1 in Arabidopsis, for example, can catalyze a cascade of reactions, converting 8-hydroxylinalool to 8-oxolinalool, and subsequently to 8-carboxylinalool[8][10][12]. The intermediate 8-oxolinalool is also a precursor for the formation of other fragrant compounds like lilac aldehydes and alcohols[8][9]. While this pathway is a major route for linalool metabolism, direct formation of linalool oxides from this cascade is less direct than the epoxidation pathway.

Pathway 2: Epoxidation and Intramolecular Cyclization

This pathway is considered the most direct route to the formation of furanoid and pyranoid linalool oxides[5]. It proceeds via two key steps:

-

Epoxidation: An oxygen atom is inserted across the 6,7-double bond of linalool to form the unstable intermediate 6,7-epoxylinalool[13][14][15]. This reaction can be catalyzed by specific cytochrome P450 enzymes, such as human CYP2D6, or by peroxy acids in chemical synthesis[14][15]. Fungal systems, particularly species like Aspergillus niger and Botrytis cinerea, are also highly efficient at this step[6][13][16].

-

Intramolecular Cyclization: The highly reactive 6,7-epoxylinalool intermediate rapidly undergoes a spontaneous or enzyme-assisted intramolecular cyclization. The tertiary hydroxyl group at the C3 position attacks one of the epoxide carbons, leading to the formation of either a five-membered furanoid ring or a six-membered pyranoid ring[5][15]. The ratio of furanoid to pyranoid oxides can vary depending on the specific enzyme or reaction conditions[5][17].

The overall biosynthetic landscape is illustrated in the diagram below.

Figure 1: Key biosynthetic pathways from linalool to linalool oxides and related derivatives.

Quantitative Data on Linalool Biotransformation

The efficiency of converting linalool to its oxides varies significantly depending on the catalytic system used. Fungal biotransformations have shown particularly high yields. Below is a summary of key quantitative findings from the literature.

| Catalytic System | Substrate | Key Product(s) | Conversion Yield (%) | Productivity | Reference |

| Corynespora cassiicola DSM 62485 | (±)-Linalool | Linalool Oxides | ~100% | 120 mg/L·day | [13][16] |

| Aspergillus niger | (±)-Linalool | Linalool Oxides, 8-Hydroxylinalool | Not specified | Not specified | [6][13][16] |

| Botrytis cinerea | (±)-Linalool | Linalool Oxides, 8-Hydroxylinalool | Not specified | Not specified | [13][16] |

| Lipase & H₂O₂ | Linalool | Furanoid & Pyranoid Linalool Oxides | ~93% (Total) | Not specified | [6] |

Table 1: Summary of quantitative data from selected linalool biotransformation studies.

Enzyme kinetic parameters provide insight into the efficiency and substrate affinity of the enzymes involved. While data for the specific P450s that produce this compound are limited, related terpene-metabolizing enzymes have been characterized.

| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ (nkat/mg) | Reference |

| Linalool Dehydratase-Isomerase | Castellaniella defragrans | Linalool | 750 | 140 | [18][19] |

| Linalool Dehydratase-Isomerase | Castellaniella defragrans | Geraniol | 500 | 410 | [18][19] |

| PamTps1 (Linalool/Nerolidol Synthase) | Plectranthus amboinicus | GPP | 16.72 ± 1.32 | Not specified | [20] |

| PamTps1 (Linalool/Nerolidol Synthase) | Plectranthus amboinicus | FPP | 40.47 ± 3.83 | 14.85 ± 2.80 (µmol/mg) | [20] |

Table 2: Kinetic parameters of selected enzymes involved in linalool metabolism. (Note: GPP and FPP are precursors to linalool).

Experimental Protocols

The study of this compound biosynthesis involves a range of techniques from microbial fermentation to in vitro enzymatic assays and chemical analysis. Below are representative protocols for key experiments.

Protocol: Fungal Biotransformation of Linalool

This protocol provides a general workflow for screening fungi for their ability to convert linalool to linalool oxides.

Figure 2: General experimental workflow for the biotransformation of linalool by fungi.

Methodology:

-

Culture Preparation: Prepare a suitable liquid medium (e.g., 2% glucose, 0.5% peptone, 0.5% yeast extract). Dispense 100 mL aliquots into 250 mL Erlenmeyer flasks and autoclave.

-

Inoculation: Inoculate each flask with a spore suspension or mycelial plugs of the desired fungal strain (e.g., Aspergillus niger, Corynespora cassiicola)[13][16].

-

Pre-incubation: Incubate the cultures at 25-28°C on a rotary shaker (150 rpm) for 48-72 hours to allow for initial biomass growth.

-

Substrate Addition: Prepare a stock solution of linalool. Add linalool to the fungal cultures to a final concentration of approximately 0.5-1.0 g/L. An emulsifier like Tween 80 may be used to aid dispersion.

-

Biotransformation: Continue the incubation under the same conditions for an additional 7-14 days. Monitor the process by taking periodic samples.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic phases and dry over anhydrous sodium sulfate.

-

Analysis: Concentrate the extract under reduced pressure. Analyze the product composition by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify linalool, linalool oxides, and other metabolites.

Protocol: In Vitro Assay of Linalool-Metabolizing Cytochrome P450

This protocol is designed for the functional characterization of a recombinant P450 enzyme expressed in a heterologous system like yeast or E. coli.

Methodology:

-

Enzyme Preparation: Prepare microsomes from yeast or bacteria heterologously expressing the candidate P450 gene (e.g., CYP76C1) and its redox partner, NADPH-cytochrome P450 reductase (CPR)[10].

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice (total volume 100 µL):

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Microsomal preparation (containing 10-50 pmol of P450 enzyme)

-

Linalool (substrate, typically 50-200 µM final concentration, added from a stock in DMSO or ethanol)

-

-

Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding the cofactor, NADPH, to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding 100 µL of cold ethyl acetate containing an internal standard (e.g., nonyl acetate). Vortex vigorously for 1 minute to extract the products.

-

Sample Preparation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes. Carefully transfer the upper organic layer to a new vial for analysis.

-

Analysis: Analyze the extracted products by GC-MS. Compare retention times and mass spectra with authentic standards of 8-hydroxylinalool, and furanoid/pyranoid linalool oxides to confirm product identity and quantify formation.

Conclusion

The biosynthesis of this compound from linalool is a fascinating example of metabolic diversification, proceeding primarily through two distinct routes: a C8-hydroxylation cascade common in plants and an epoxidation-cyclization mechanism prevalent in microbial systems and also possible via certain P450s. The enzymes involved, particularly cytochrome P450 monooxygenases, demonstrate remarkable catalytic versatility. Understanding these pathways is critical for applications in the flavor and fragrance industry, where there is a high demand for "natural" aroma compounds. Furthermore, elucidating the structure and function of the involved enzymes opens avenues for metabolic engineering and synthetic biology approaches to produce specific this compound isomers with desired sensory and biological properties. The protocols and data presented in this guide offer a foundational framework for researchers aiming to explore, characterize, and harness these important biosynthetic pathways.

References

- 1. (3S)-linalool biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linalool - Wikipedia [en.wikipedia.org]

- 3. Structure and evolution of linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US6703218B2 - Process for the preparation of this compound or of this compound-containing mixtures - Google Patents [patents.google.com]

- 7. EP1205544A2 - Process for the production of this compound or of this compound containing mixtures - Google Patents [patents.google.com]

- 8. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fungal biotransformation of (+/-)-linalool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Linalool Dehydratase-Isomerase, a Bifunctional Enzyme in the Anaerobic Degradation of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Linalool dehydratase-isomerase, a bifunctional enzyme in the anaerobic degradation of monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Linalool Oxide: Chemical Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpenoid, is a significant component of the essential oils of numerous aromatic plants. It exists in several isomeric forms, primarily as furanoid and pyranoid structures, each with distinct stereoisomers. This technical guide provides a comprehensive overview of the chemical formula, molecular weight, and detailed physicochemical properties of linalool oxide isomers. It outlines established experimental protocols for the synthesis of various stereoisomers and presents key spectroscopic data for their identification and characterization. Furthermore, this document explores the current understanding of the biological activities of this compound, offering insights for researchers in drug discovery and development.

Chemical Formula and Molecular Weight

This compound is a group of isomeric chemical compounds. All isomers share the same chemical formula and molecular weight.

| Property | Value |

| Chemical Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

Isomeric Forms of this compound

This compound primarily exists in two main structural forms: a five-membered ring furanoid form and a six-membered ring pyranoid form. Each of these forms can exist as cis and trans diastereomers, which are also chiral, leading to a total of eight possible stereoisomers.

| Isomer Form | Common Name(s) | CAS Number | Key Characteristics |

| Furanoid | This compound A, (Z)- & (E)-Furan this compound | 1365-19-1 (mixture) | Floral, with notes of black tea. |

| cis-Furanoid | (Z)-Linalool oxide (furanoid) | 5989-33-3 | |

| trans-Furanoid | (E)-Linalool oxide (furanoid) | 34995-77-2 | |

| Pyranoid | This compound B, (Z)- & (E)-Pyran this compound | 14049-11-7 (mixture) | More distinctly floral with less of a tea-like aroma. |

| cis-Pyranoid | (Z)-Linalool oxide (pyranoid) | 39028-47-6 | |

| trans-Pyranoid | (E)-Linalool oxide (pyranoid) | 39028-48-7 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of the common furanoid and pyranoid forms of this compound.

| Property | Furanoid this compound | Pyranoid this compound |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Density | ~0.941 g/cm³ | ~0.991 - 0.996 g/cm³ |

| Boiling Point | 188 °C | 223-224 °C |

| Flash Point | 63 °C | 76.11 °C |

| Refractive Index (@20°C) | ~1.451 - 1.454 | ~1.472 - 1.482 |

Experimental Protocols

Synthesis of this compound Isomers from Linalool

A common method for the synthesis of this compound involves the oxidation of linalool. The following protocol, adapted from the literature, describes a method to produce a mixture of furanoid and pyranoid isomers.

Materials:

-

Linalool

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve linalool in dichloromethane (DCM) in a flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled linalool solution with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the different isomers of this compound.

Spectroscopic Data for Characterization

The identification and characterization of this compound isomers are primarily achieved through spectroscopic methods.

Mass Spectrometry (MS)

The electron ionization mass spectra of furanoid and pyranoid linalool oxides show characteristic fragmentation patterns.

| Isomer | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |

| Furanoid | 155 (M-15), 137, 121, 109, 94, 81, 68, 59, 43 |

| Pyranoid | 155 (M-15), 137, 121, 109, 94, 81, 68, 59, 43 |

Note: While the major fragments are similar, the relative intensities can vary between isomers and under different instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and differentiation of the cis and trans isomers of both furanoid and pyranoid linalool oxides. The chemical shifts of the protons and carbons adjacent to the ether linkage and the hydroxyl group are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3600 - 3200 (broad) |

| C-H (alkane) | 3000 - 2850 |

| C=C (alkene) | 1680 - 1640 |

| C-O (ether) | 1150 - 1085 |

| C-O (alcohol) | 1050 - 1000 |

Biological Activities and Signaling Pathways

While the biological activities of linalool, the precursor to this compound, have been extensively studied, research specifically on this compound is less abundant but growing.

Known Biological Activities of this compound

-

Antinociceptive and Anticonvulsant Effects: Studies have shown that this compound possesses antinociceptive (pain-relieving) and anticonvulsant properties in animal models.[1]

-

Antifungal Activity: Furanoid this compound has demonstrated antifungal activity against various fungal strains.[2]

Potential Signaling Pathways: Insights from Linalool

The biological effects of linalool are known to be mediated through several signaling pathways. Given the structural similarity, it is plausible that this compound may interact with similar pathways. However, direct evidence for this is currently limited and presents a key area for future research.

The known anti-inflammatory effects of linalool involve the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. Linalool has been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and inhibit the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound represents a family of structurally diverse monoterpenoids with established and potential biological activities relevant to the pharmaceutical and biotechnology industries. This guide provides foundational technical information to support further research into these promising compounds. Key areas for future investigation include:

-

Elucidation of the specific mechanisms of action and signaling pathways for each this compound isomer.

-

Comprehensive evaluation of the therapeutic potential of individual stereoisomers in various disease models.

-

Development of stereoselective synthesis methods to improve access to pure isomers for research and development.

By building on the knowledge summarized herein, the scientific community can further unlock the potential of this compound for novel therapeutic applications.

References

An In-depth Technical Guide to the Olfactory Properties of Linalool Oxide Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of the different stereoisomers of linalool (B1675412) oxide. It delves into their distinct scent characteristics, available quantitative sensory data, and the experimental methodologies used for their evaluation. This document also explores the biosynthetic origins of these compounds and the fundamental principles of their reception by the olfactory system.

Introduction to Linalool Oxides

Linalool oxides are naturally occurring monoterpenoids derived from the oxidation of linalool, a widely distributed terpene alcohol found in over 200 plant species. They are significant contributors to the aroma profiles of numerous essential oils, fruits, and flowers, including lavender, tea, and citrus. Linalool oxides exist as two main structural isomers: a five-membered ring furanoid form and a six-membered ring pyranoid form. Each of these can exist as cis and trans diastereomers, which are also chiral, leading to a total of eight possible stereoisomers. The subtle differences in the three-dimensional structure of these stereoisomers can lead to profound variations in their perceived scent. Understanding these differences is crucial for applications in the flavor, fragrance, and pharmaceutical industries.

Olfactory Properties of Linalool Oxide Stereoisomers

The olfactory perception of each this compound stereoisomer is distinct, ranging from sweet and floral to earthy and leafy notes. While quantitative odor threshold data for each individual stereoisomer is not extensively available in the literature, a general detection threshold for a mixture of cis and trans this compound isomers has been reported as 320 ppb[1]. The following sections detail the known olfactory descriptors for the furanoid and pyranoid stereoisomers.

Furanoid Linalool Oxides

The furanoid isomers of this compound are characterized by a five-membered tetrahydrofuran (B95107) ring.

Table 1: Olfactory Properties of Furanoid this compound Stereoisomers

| Stereoisomer | Structure | Olfactory Descriptor(s) |

| (+)-(2S,5R)-cis-Linalool Oxide | Chemical structure of (+)-(2S,5R)-cis-Linalool Oxide | Sweet, floral, creamy[2] |

| (-)-(2R,5S)-cis-Linalool Oxide | Chemical structure of (-)-(2R,5S)-cis-Linalool Oxide | Leafy, earthy[2] |

| (+)-(2R,5R)-trans-Linalool Oxide | Chemical structure of (+)-(2R,5R)-trans-Linalool Oxide | Leafy, earthy[3] |

| (-)-(2S,5S)-trans-Linalool Oxide | Chemical structure of (-)-(2S,5S)-trans-Linalool Oxide | Sweet, floral, creamy |

Pyranoid Linalool Oxides

The pyranoid isomers of this compound contain a six-membered tetrahydropyran (B127337) ring.

Table 2: Olfactory Properties of Pyranoid this compound Stereoisomers

| Stereoisomer | Structure | Olfactory Descriptor(s) |

| (+)-(3S,6S)-cis-Linalool Oxide | Chemical structure of (+)-(3S,6S)-cis-Linalool Oxide | Sweet, floral, creamy[4] |

| (-)-(3R,6R)-cis-Linalool Oxide | Chemical structure of (-)-(3R,6R)-cis-Linalool Oxide | Earthy[4] |

| (+)-(3R,6S)-trans-Linalool Oxide | Chemical structure of (+)-(3R,6S)-trans-Linalool Oxide | Sweet, floral, creamy[5] |

| (-)-(3S,6R)-trans-Linalool Oxide | Chemical structure of (-)-(3S,6R)-trans-Linalool Oxide | Earthy[5] |

Biosynthesis of Linalool Oxides

The formation of linalool oxides in plants begins with the biosynthesis of linalool itself from geranyl diphosphate (B83284) (GPP), a common precursor for many monoterpenes. Linalool is then enzymatically oxidized to form the various this compound stereoisomers. This process is often mediated by cytochrome P450 enzymes.

Biosynthesis of linalool oxides from geranyl diphosphate.

Olfactory Reception and Signaling

The perception of odorants like linalool oxides begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While specific mammalian olfactory receptors for individual this compound stereoisomers have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established. The binding of an odorant to an OR initiates a signaling cascade that ultimately leads to the transmission of a neural signal to the brain.

Canonical olfactory signal transduction cascade.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Chiral Monoterpenoid Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Objective: To separate and identify the odor characteristics of individual this compound stereoisomers in a sample.

Materials and Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Chiral capillary column (e.g., Rt-βDEXsm or similar column suitable for terpene enantiomer separation).

-

Helium or hydrogen as carrier gas.

-

Sample containing this compound isomers (e.g., essential oil, headspace extract).

-

Syringe for injection.

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC analysis.

-

GC Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the injector temperature (e.g., 250 °C).

-

Set the detector (FID and olfactometry port) temperatures (e.g., 270 °C).

-

Program the oven temperature gradient. A slow ramp rate (e.g., 2-5 °C/min) is often necessary for good chiral separation. A typical program might be: 50 °C for 2 min, then ramp to 220 °C at 3 °C/min, and hold for 5 min.

-

Set the carrier gas flow rate.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Simultaneously, a trained panelist sniffs the effluent from the olfactometry port.

-

The panelist records the retention time, odor descriptor, and intensity for each perceived odor.

-

The FID provides a chromatogram of the separated compounds.

-

-

Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram. By comparing the retention times with those of authentic standards, the odor-active compounds can be identified.

References

A Technical Guide to the Enantiomeric Composition of Linalool Oxide in Plant Species

Authored for: Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

Linalool (B1675412) and its corresponding oxides are pivotal acyclic monoterpenoids that define the aromatic profile of numerous plant species and their essential oils. The chirality of these compounds is of paramount importance, as individual enantiomers often exhibit distinct olfactory characteristics and biological activities. This technical guide provides a comprehensive overview of the enantiomeric composition of linalool oxides in various plants, details the biosynthetic pathways, outlines established experimental protocols for chiral analysis, and presents quantitative data in a structured format to aid in research and development.

Biosynthesis of Linalool and Linalool Oxides

The formation of linalool and its oxides in plants is a multi-step enzymatic process. It begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), which is produced from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

-

Linalool Formation: Terpene synthases (TPSs), specifically linalool synthases (LIS), catalyze the conversion of GPP into either (S)-(+)-linalool or (R)-(-)-linalool, or a racemic mixture, depending on the specific plant species and the stereoselectivity of its enzymes.[2] For instance, in peach fruit, the PpTPS3 enzyme predominantly produces S-(+)-linalool.[2]

-

Linalool Oxide Formation: Linalool is subsequently metabolized into various oxides, primarily the furanoid and pyranoid forms. This conversion is typically mediated by cytochrome P450 monooxygenases (CYPs).[2][3] The biosynthesis is believed to proceed through a regioselective mono-epoxidation of linalool's trisubstituted double bond, forming an unstable 6,7-epoxylinalool intermediate, which then undergoes intramolecular cyclization to yield the more stable furanoid and pyranoid linalool oxides.[3][4] The stereochemistry of the initial linalool enantiomer dictates the configuration of the resulting oxide isomers.

Enantiomeric Composition Data in Plant Species

The enantiomeric distribution of linalool and its subsequent oxides varies significantly among different plant species, and can even differ between genotypes or change based on environmental factors.[5] This variability is a critical factor for the authentication of essential oils and understanding their biological properties. The following table summarizes quantitative data on the enantiomeric composition of linalool and linalool oxides from various studies.

| Plant Species | Plant Part | Linalool Enantiomeric Ratio (%R : %S) | This compound Enantiomeric Composition | Reference |

| Actinidia chrysantha (Kiwifruit) | Flowers | Almost exclusively (S)-linalool | Preferentially processes (S)-linalool into oxides | [5] |

| Actinidia polygama (Kiwifruit) | Flowers | Almost exclusively (S)-linalool | Processes both (R)- and (S)-linalool into oxides | [5] |

| Camellia sinensis (Tea) | Oolong & Black Tea Leaves | Varies | R/S ratio varies among four diastereomers | [6] |

| Ocimum basilicum (Sweet Basil) | Essential Oil | Optically pure (R)-linalool in most cultivars | Data not specified | [7][8] |

| Ocimum tenuiflorum (Holy Basil) | Essential Oil | Predominantly (S)-linalool | Data not specified | [7] |

| Coriandrum sativum (Coriander) | Essential Oil | Predominantly (S)-linalool | Data not specified | [8] |

| Lavandula officinalis (Lavender) | Essential Oil | Predominantly (R)-linalool | Data not specified | [2][8] |

Experimental Protocols for Chiral Analysis

Accurate determination of the enantiomeric composition of linalool oxides requires specialized analytical techniques capable of separating stereoisomers. Chiral gas chromatography is the most established method.

Protocol: Chiral Gas Chromatography (GC-MS)

This protocol is a composite of methods used for the chiral analysis of linalool and its oxides in tea and other essential oils.[6][9][10]

1. Sample Preparation (Essential Oil Extraction):

-

Plant material (e.g., fresh flowers, leaves) is collected.

-

Essential oils are extracted via hydrodistillation or solvent extraction (e.g., using dichloromethane) for several hours.

-

The resulting oil is dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen if necessary.

2. Instrumentation and Conditions:

-

Gas Chromatograph: Shimadzu GC-9A or equivalent, equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Chiral Column: A cyclodextrin-based capillary column is essential. A common choice is a CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d., 0.25 µm film thickness) or a modified γ-cyclodextrin column (e.g., Lipodex E).[6][9][10]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.05 ml/min).

-

Injection: 1 µL of the essential oil (or a dilution in hexane) is injected in split mode (e.g., split ratio 29:1).

-

Injector Temperature: 200-250°C.

-

Oven Temperature Program (for Linalool Oxides):

-

Detector Temperature (FID): 250°C.

-

MS Parameters (if used): Ionization energy of 70 eV, scanning a mass range of m/z 40-350.

3. Data Analysis:

-

Enantiomers are identified by comparing their retention times with those of authentic chiral standards.

-

The enantiomeric ratio (or enantiomeric excess, ee%) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Alternative Protocol: Molecular Rotational Resonance (MRR) Spectroscopy

A more recent, advanced technique for chiral analysis is MRR spectroscopy combined with chiral tagging.[11]

-

Principle: The essential oil sample is combined with a single enantiomer of a "chiral tag" molecule. This forms two distinct diastereomeric complexes with the (R)- and (S)-linalool oxides.

-

Analysis: These complexes have unique three-dimensional structures and, consequently, different rotational spectra (distinct spectral signatures).

-

Quantification: The relative intensities of the spectral lines for the two diastereomeric complexes are used to determine the absolute configuration and enantiomeric excess (ee) of the analyte directly within the complex mixture, without requiring chromatographic separation.[11] This method is highly specific and can avoid issues with co-eluting compounds in GC.

Implications for Research and Development

Understanding the enantiomeric composition of linalool oxides is crucial for several fields:

-

Flavor and Fragrance Industry: Since this compound enantiomers can have different scent profiles, controlling their ratio is key to creating consistent and desirable aromas in perfumes, foods, and beverages.[1][6]

-

Drug Development: Enantiomers of a compound can have vastly different pharmacological activities. The prevalence of a specific enantiomer in a natural extract could be responsible for its therapeutic effects, including antimicrobial, anti-inflammatory, or sedative properties.[12]

-

Quality Control and Authentication: The enantiomeric ratio of specific terpenes serves as a chemical fingerprint to verify the authenticity and origin of essential oils, helping to detect adulteration.[5]

-

Plant Biology and Chemotaxonomy: The stereoselectivity of TPS and CYP enzymes can be a useful marker for taxonomic classification and for studying plant-insect interactions.[7]

This guide provides a foundational framework for researchers working with linalool oxides. The presented data, protocols, and pathways highlight the complexity and importance of stereochemistry in natural products, offering a basis for further investigation and application.

References

- 1. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Linalool - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. acgpubs.org [acgpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Linalool Oxide: A Comprehensive Technical Guide to its Role as a Semiochemical in Insect Communication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linalool (B1675412) oxide, a naturally occurring monoterpenoid derived from the oxidation of linalool, plays a significant role in the chemical ecology of insects. It functions as a potent semiochemical, mediating a variety of behaviors crucial for insect survival and reproduction, including host-plant localization, oviposition site selection, and aggregation. This technical guide provides an in-depth analysis of the current scientific understanding of linalool oxide's role in insect communication. It consolidates quantitative behavioral and electrophysiological data, details key experimental methodologies, and visualizes the underlying biological pathways. This information is intended to serve as a valuable resource for researchers in chemical ecology and entomology, as well as for professionals in the agricultural and pharmaceutical sectors seeking to develop novel and targeted pest management strategies.

Introduction to this compound as a Semiochemical

This compound exists as four stereoisomers: (cis)- and (trans)-furanoid and (cis)- and (trans)-pyranoid linalool oxides. These isomers are commonly found in the floral headspace of many plant species and can act as attractants or repellents for a diverse range of insects. The specific behavioral response elicited by this compound is often dependent on the insect species, the isomeric form of the compound, its concentration, and the presence of other volatile compounds.

Biological Significance in Insect Behavior

This compound is a key player in various insect behaviors:

-

Attraction: It serves as a generalist attractant for several species of mosquitoes, including the vectors for Rift Valley fever (Aedes mcintoshi and Aedes ochraceus) and dengue fever (Aedes aegypti)[1]. In the oriental fruit fly, Bactrocera dorsalis, cis-linalool oxide is a female-specific attractant, guiding them to potential host plants or oviposition sites[2].

-

Repellency: While often an attractant, the behavioral effect of this compound can be dose-dependent. At high concentrations, its precursor, linalool, has been shown to be a repellent to some insect species[3]. This suggests that this compound may also exhibit repellent properties under certain conditions.

-

Synergism and Antagonism: The behavioral impact of this compound can be modulated by other semiochemicals. For instance, its attractiveness to mosquitoes is significantly enhanced when combined with carbon dioxide (CO2)[1].

Quantitative Data on Insect Responses to this compound

The following tables summarize the quantitative data from various studies on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Behavioral Responses of Mosquitoes to this compound

| Insect Species | Lure Composition | Trap Type | Key Findings | Reference |

| Aedes mcintoshi, Aedes ochraceus (RVF vectors) | This compound (LO) with CO2 | CDC Trap | LO performance was comparable to BG-lure and HONAD. | [1] |

| Aedes aegypti (Dengue vector) | This compound (LO) | BG Sentinel Trap | LO performed comparably to BG-lure for females, with significantly higher male captures. | [1] |

| Aedes aegypti (Dengue vector) | This compound (LO) with CO2 | BG Sentinel Trap | LO was significantly better than BG-lure, with a 2.8-fold increase in male captures. | [1] |

Table 2: Behavioral Response of Bactrocera dorsalis to cis-Linalool Oxide

| Experimental Condition | Behavioral Response Metric | Result | Reference |

| Wild-type females | Attraction to cis-linalool oxide | Significant attraction | [2] |

| OR45a-silenced females (RNAi) | Attraction to cis-linalool oxide | Significantly reduced attraction | [2] |

Note: Specific quantitative data on electroantennography (EAG) and single-sensillum recording (SSR) for the different isomers of this compound are limited in the current literature. Most detailed electrophysiological studies have focused on its precursor, linalool. This represents a significant knowledge gap and an area for future research.

Biosynthesis and Perception of this compound

Biosynthesis of this compound in Plants

This compound is not typically synthesized de novo but is rather a product of the enzymatic oxidation of linalool. In plants, this conversion is primarily catalyzed by cytochrome P450 monooxygenases (CYPs). For example, in Arabidopsis thaliana, the enzyme CYP76C1 is responsible for the metabolism of linalool into its various oxidized forms, including linalool oxides[2]. The biosynthesis of the precursor, linalool, originates from the mevalonate (B85504) pathway, starting from acetyl-CoA.

It is currently unknown whether insects are capable of biosynthesizing this compound themselves. The prevailing hypothesis is that they primarily encounter and utilize this compound from plant sources.

Olfactory Perception and Signaling Pathway in Insects

The perception of this compound in insects begins with its detection by specific Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed within sensilla on the insect's antennae.

Key steps in the signaling pathway:

-

Binding: this compound molecules enter the sensillum lymph and bind to a specific OR. In Bactrocera dorsalis, the receptor OR45a has been identified as being specifically tuned to cis-linalool oxide[2].

-

Ion Channel Activation: Insect ORs are ligand-gated ion channels. The binding of this compound to the OR, which is a heteromeric complex of a variable odor-specific subunit (e.g., OR45a) and a conserved co-receptor (Orco), induces a conformational change that opens the ion channel.

-

Depolarization: The opening of the channel allows for an influx of cations, leading to the depolarization of the OSN membrane.

-

Action Potential Generation: If the depolarization reaches the neuron's threshold, it triggers the generation of action potentials.

-

Signal Transmission: These action potentials are then transmitted along the axon of the OSN to the antennal lobe of the insect's brain for further processing and integration, ultimately leading to a behavioral response.

Diagram of the Insect Olfactory Signaling Pathway for this compound:

Caption: Generalized insect olfactory signaling pathway for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on insect behavior and physiology.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

Protocol:

-

Insect Preparation: An insect is immobilized, and its head is fixed. Two glass capillary electrodes filled with an electrolyte solution (e.g., saline) are used. The reference electrode is inserted into the head capsule, and the recording electrode is placed in contact with the distal end of the antenna.

-

Stimulus Preparation: this compound isomers are diluted to various concentrations in a solvent like paraffin (B1166041) oil or hexane. A known volume of the diluted solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. The tip of the stimulus-containing pipette is inserted into a hole in the main air tube. A puff of air is then passed through the pipette, delivering the stimulus into the continuous air stream.

-

Data Recording and Analysis: The voltage change across the antenna is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response. Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual OSNs.

Protocol:

-

Insect Preparation: The insect is immobilized in a holder, and the antenna is stabilized.

-

Electrode Placement: A tungsten microelectrode is sharpened and used as the recording electrode. It is carefully inserted through the cuticle of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed in the insect's eye or another part of the body.

-

Stimulus Delivery: The stimulus delivery system is the same as for EAG.

-

Data Recording and Analysis: The electrical activity of the OSNs within the sensillum is recorded as action potentials (spikes). The number of spikes in a defined period before and after the stimulus is counted. The response is typically quantified as the increase in spike frequency over the pre-stimulus firing rate.

Y-Tube Olfactometer Bioassay

This assay is used to assess the behavioral preference of an insect for a particular odor.

Protocol:

-

Apparatus: A Y-shaped glass tube is used. Each arm of the 'Y' is connected to a purified and humidified air source.

-

Stimulus and Control: A filter paper treated with a known concentration of this compound is placed in one arm, and a filter paper with only the solvent is placed in the other arm (control).

-

Insect Release: A single insect is released at the base of the 'Y' tube.

-

Data Collection: The insect's choice (which arm it enters and the time spent in each arm) is recorded over a set period. A choice is typically defined as the insect moving a certain distance into one of the arms.

-

Analysis: The number of insects choosing the stimulus arm versus the control arm is compared using a statistical test (e.g., Chi-squared test).

Diagram of a Y-Tube Olfactometer Experimental Workflow:

Caption: Workflow for a typical Y-tube olfactometer bioassay.

RNA Interference (RNAi) for Odorant Receptor Knockdown

RNAi is used to silence the expression of a specific gene, in this case, an odorant receptor, to determine its function.

Protocol:

-

dsRNA Synthesis:

-

A ~300-500 bp region of the target OR gene is selected.

-

Primers with T7 promoter sequences at the 5' end are designed to amplify this region from cDNA.

-

The PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA).

-

The dsRNA is then purified and its concentration is determined.

-

-

Insect Injection:

-

Insects are anesthetized (e.g., on ice or with CO2).

-

A fine glass capillary needle is used to inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's thorax or abdomen.

-

A control group is injected with dsRNA for a non-related gene (e.g., GFP) or with the injection buffer alone.

-

-

Gene Knockdown Verification:

-

After a few days, a subset of the injected insects is used to extract RNA from the antennae.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the transcript levels of the target OR gene and compare them to the control group to confirm successful gene silencing.

-

-

Behavioral and Electrophysiological Assays:

-

The remaining dsRNA-treated insects are then subjected to behavioral assays (e.g., Y-tube olfactometer) or electrophysiological recordings (EAG, SSR) to assess the effect of the OR knockdown on their response to this compound.

-

Implications for Drug Development and Pest Management

The understanding of this compound's role as a semiochemical has significant implications for the development of novel pest management strategies.

-

Development of Attract-and-Kill or Lure-and-Infect Systems: this compound can be used as a key component in lures to attract pest insects to traps where they can be killed with insecticides or infected with entomopathogens. This approach can reduce the widespread application of insecticides, leading to more environmentally friendly pest control.

-

Repellent Formulations: For species where this compound or its derivatives are repellent, they can be incorporated into formulations to protect crops, livestock, and humans from pest damage and disease transmission.

-

High-Throughput Screening: The identified odorant receptors for this compound, such as OR45a in B. dorsalis, can be used in high-throughput screening assays to identify novel agonists or antagonists. These compounds could be more potent and selective attractants or repellents.

-

Lead Compound for Novel Insecticides: The chemical structure of this compound can serve as a scaffold for the synthesis of new insecticidal compounds that target the insect's olfactory system, potentially leading to the development of new classes of insecticides with novel modes of action.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the role of this compound in insect communication, several key areas require further investigation:

-

Electrophysiological Responses to Isomers: There is a need for more detailed EAG and SSR studies to characterize the responses of a wider range of insect species to the different isomers of this compound.

-

Insect Biosynthesis: Research is needed to determine if insects have the enzymatic machinery to produce this compound or if they solely rely on plant sources.

-

Neural Processing: Further studies are required to understand how the signals generated by the perception of this compound are processed in the higher olfactory centers of the insect brain.

-

Field Studies: More field trials are necessary to validate the efficacy of this compound-based lures and repellents under natural conditions.

By addressing these knowledge gaps, we can further unravel the complexities of insect chemical communication and leverage this understanding for the development of more effective and sustainable pest management solutions.

References

Physical properties of linalool oxide (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals